molecular formula C8H8O B14605217 Octa-3,5-dien-7-yn-2-one CAS No. 58064-23-6

Octa-3,5-dien-7-yn-2-one

Cat. No.: B14605217
CAS No.: 58064-23-6
M. Wt: 120.15 g/mol
InChI Key: YLQOANNUQVLDGK-UHFFFAOYSA-N
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Description

Octa-3,5-dien-7-yn-2-one: is an organic compound with the molecular formula C8H8O It is characterized by a unique structure that includes a combination of double and triple bonds, as well as a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-dien-7-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the reaction of 3,5-hexadien-1-yne with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: Octa-3,5-dien-7-yn-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the alkyne and alkene positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Octa-3,5-dien-7-yn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Octa-3,5-dien-7-yn-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the alkyne and alkene groups can undergo various addition and substitution reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    3,5-Octadien-2-one: Similar structure but lacks the alkyne group.

    3,5-Octadien-7-yn-2-ol: Similar structure but with an alcohol group instead of a ketone.

    3,5-Octadien-2-ol: Similar structure but with an alcohol group instead of a ketone and no alkyne group.

Uniqueness: Octa-3,5-dien-7-yn-2-one is unique due to the presence of both alkyne and alkene groups along with a ketone functional group. This combination of functional groups provides a high degree of reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

58064-23-6

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

octa-3,5-dien-7-yn-2-one

InChI

InChI=1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3

InChI Key

YLQOANNUQVLDGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC=CC#C

Origin of Product

United States

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